BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-thiophen-3-ylacetamide

RNase L activation Interferon pathway Antiviral research

N-Cyclopentyl-2-thiophen-3-ylacetamide (molecular formula C₁₁H₁₅NOS, monoisotopic mass 209.08743 Da) is a synthetic thiophene-acetamide derivative that incorporates a cyclopentyl group on the amide nitrogen and a thiophen-3-yl moiety. This compound has been annotated as a ligand for multiple pharmacologically relevant targets, including 2-5A-dependent ribonuclease L (RNase L), phosphodiesterase 4 (PDE4), and the CCR5 chemokine receptor, indicating a broad but non-selective interaction profile.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
Cat. No. B7472118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-thiophen-3-ylacetamide
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CC2=CSC=C2
InChIInChI=1S/C11H15NOS/c13-11(7-9-5-6-14-8-9)12-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2,(H,12,13)
InChIKeyRBXHNSQZAQSTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-thiophen-3-ylacetamide: Core Physicochemical and Target Engagement Baseline for Research Procurement


N-Cyclopentyl-2-thiophen-3-ylacetamide (molecular formula C₁₁H₁₅NOS, monoisotopic mass 209.08743 Da) is a synthetic thiophene-acetamide derivative that incorporates a cyclopentyl group on the amide nitrogen and a thiophen-3-yl moiety . This compound has been annotated as a ligand for multiple pharmacologically relevant targets, including 2-5A-dependent ribonuclease L (RNase L), phosphodiesterase 4 (PDE4), and the CCR5 chemokine receptor, indicating a broad but non-selective interaction profile . Its physicochemical properties include solubility in common organic solvents such as DMSO and ethanol, and general stability under ambient conditions with sensitivity to strong oxidizing agents . The combination of the cyclopentyl group, the thiophene ring, and the acetamide linker defines it as a scaffold of interest for medicinal chemistry and chemical biology applications.

Why N-Cyclopentyl-2-thiophen-3-ylacetamide Cannot Be Interchanged with Thiophene-Acetamide Analogs


The thiophene-acetamide chemotype is populated by numerous derivatives that, despite sharing the same core scaffold, exhibit profoundly divergent target engagement profiles. For N-cyclopentyl-2-thiophen-3-ylacetamide, the specific combination of the cyclopentyl substituent on the amide nitrogen and the thiophene attachment at the 3-position dictates a multi-target binding signature—encompassing RNase L activation (IC₅₀ = 2.30 nM), PDE4 inhibition (IC₅₀ = 72 nM), and CCR5 antagonism (IC₅₀ = 10,000 nM)—that would be fundamentally altered by even minor structural modifications . For instance, replacement of the cyclopentyl group with an adamantyl substituent shifts biological activity toward 11β-HSD1 inhibition, while substitution with a pyrazole moiety introduces COX-2 inhibitory and anti-inflammatory properties . Users procuring this compound for RNase L, PDE4, or CCR5 research cannot assume functional equivalence with other thiophene-acetamide derivatives; the specific substitution pattern is critical to the observed pharmacology.

Quantitative Evidence for the Multi-Target Profile of N-Cyclopentyl-2-thiophen-3-ylacetamide


RNase L Activation Potency of N-Cyclopentyl-2-thiophen-3-ylacetamide vs. Class Baseline

N-Cyclopentyl-2-thiophen-3-ylacetamide activates 2-5A-dependent ribonuclease L (RNase L) with an IC₅₀ of 2.30 nM, as measured by 50% inhibition of protein synthesis in mouse L cell extracts. This represents potency within the low nanomolar range. For class-level context, other reported ligands for mouse RNase L in BindingDB show IC₅₀ values ranging from 2.70 nM to 40,000 nM, with a median value substantially higher than 2.30 nM. This compound therefore resides within the top tier of RNase L activators by potency, though no direct head-to-head comparison with a structurally matched analog is available in the public domain.

RNase L activation Interferon pathway Antiviral research

PDE4 Inhibition by N-Cyclopentyl-2-thiophen-3-ylacetamide in U937 Cells vs. Rolipram

In human U937 cells, N-cyclopentyl-2-thiophen-3-ylacetamide inhibits PDE4 with an IC₅₀ of 72 nM, as determined by electrochemiluminescence-based immunoassay after 30 minutes of incubation. For cross-study comparison, rolipram—the prototypical PDE4 inhibitor—exhibits an IC₅₀ of approximately 120 nM in the same U937 cell line under comparable conditions. This indicates that the target compound is approximately 1.7-fold more potent than rolipram in this cellular PDE4 inhibition assay. Given the importance of PDE4 as a validated target for respiratory and inflammatory diseases, this level of potency positions the compound as a competitive starting point for further optimization.

PDE4 inhibition cAMP signaling Inflammation

CCR5 Antagonist Activity of N-Cyclopentyl-2-thiophen-3-ylacetamide Relative to Clinical CCR5 Antagonists

N-Cyclopentyl-2-thiophen-3-ylacetamide exhibits antagonist activity at the human CCR5 receptor with an IC₅₀ of 10,000 nM (10 µM) in a CCL5-induced calcium mobilization assay using MOLT4/CCR5 cells. For comparison, the clinically approved CCR5 antagonist maraviroc demonstrates functional antagonism with an IC₅₀ of approximately 3.3 nM in similar calcium flux assays. The approximately 3,000-fold difference in potency indicates that N-cyclopentyl-2-thiophen-3-ylacetamide is a relatively weak CCR5 antagonist. However, its multi-target profile (concurrent RNase L activation at 2.30 nM and PDE4 inhibition at 72 nM) provides a unique pharmacological fingerprint that single-target CCR5 antagonists do not possess.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Structural Determinants of N-Cyclopentyl-2-thiophen-3-ylacetamide Multi-Target Engagement vs. Close Analogs

The cyclopentyl substituent on the amide nitrogen is a critical determinant of the multi-target binding profile of N-cyclopentyl-2-thiophen-3-ylacetamide. When this group is replaced by an adamantyl moiety, as in N-(1-adamantyl)-2-thiophen-3-ylacetamide, the resulting compound functions as a potent and selective 11β-HSD1 inhibitor with low-nanomolar activity, bearing no documented RNase L or PDE4 activity. Similarly, replacement with a pyrazole-bearing cyclopentyl group, as in N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide (CP-TPA), produces a compound with COX-2 inhibitory and anti-inflammatory properties. This class-level comparison demonstrates that the simple cyclopentyl-amide-thiophene scaffold of the target compound enables a distinct target engagement portfolio that is not shared by structurally related analogs.

Structure-activity relationship Chemotype comparison Target selectivity

Physicochemical Properties of N-Cyclopentyl-2-thiophen-3-ylacetamide Supporting In Vitro Assay Compatibility

N-Cyclopentyl-2-thiophen-3-ylacetamide is soluble in common organic solvents including DMSO (up to at least 25 mg/mL or >30 mg/mL by different vendor specifications) and ethanol, with a molecular weight of 209.31 g/mol and predicted moderate lipophilicity. The compound is stable under ambient conditions but sensitive to strong oxidizing agents; solutions in DMSO can be stored at -20°C for up to 3 months. Compared to the class average for small-molecule screening compounds, which often exhibit aqueous solubility below 10 µM, this compound's organic solvent solubility profile is favorable for standard in vitro assay preparation. No comparative solubility data against structurally defined analogs are available in the public domain.

Solubility Stability DMSO compatibility

Recommended Research Application Scenarios for N-Cyclopentyl-2-thiophen-3-ylacetamide Based on Quantitative Evidence


Interferon Pathway and RNase L Activation Studies in Antiviral Research

With an IC₅₀ of 2.30 nM for RNase L activation in mouse L cell extracts , N-cyclopentyl-2-thiophen-3-ylacetamide is suitable as a positive control or tool compound for cellular assays investigating the 2-5A/RNase L antiviral pathway. Researchers studying interferon-mediated antiviral responses can employ this compound to induce RNase L-dependent RNA degradation and protein synthesis inhibition. The compound should be used in conjunction with RNase L knockout or siRNA knockdown controls to confirm target specificity.

PDE4 Inhibitor Screening and SAR Programs for Respiratory and Inflammatory Diseases

The compound's PDE4 inhibitory activity (IC₅₀ = 72 nM in U937 cells ) exceeds that of rolipram (IC₅₀ = 120 nM ), making it a useful comparator in PDE4 inhibitor screening cascades. It can serve as a benchmark for evaluating novel PDE4 inhibitors in cellular cAMP elevation assays. Its thiophene-acetamide scaffold also provides a starting point for structure-activity relationship (SAR) optimization programs targeting PDE4 isoforms implicated in COPD, asthma, and psoriasis.

Polypharmacology Probe for Concurrent RNase L, PDE4, and CCR5 Pathway Engagement

The unique multi-target profile of N-cyclopentyl-2-thiophen-3-ylacetamide—spanning RNase L activation (2.30 nM), PDE4 inhibition (72 nM), and weak CCR5 antagonism (10,000 nM) —positions it as a polypharmacological probe for studying the intersection of antiviral innate immunity, cAMP signaling, and chemokine receptor pathways. It is particularly relevant for research into HIV-host interactions, where both CCR5-mediated viral entry and interferon-mediated restriction mechanisms are operative. Users should note the weak CCR5 activity and employ appropriate single-target controls.

Thiophene-Acetamide Scaffold Diversification in Medicinal Chemistry

The structural simplicity and synthetic accessibility of N-cyclopentyl-2-thiophen-3-ylacetamide make it a suitable starting scaffold for combinatorial chemistry or parallel synthesis campaigns. The demonstrated sensitivity of biological activity to N-substituent variation supports its use as a core template for generating focused libraries aimed at exploring target selectivity across RNase L, PDE4, CCR5, 11β-HSD1, and COX-2. Researchers should systematically vary the amide substituent while monitoring selectivity panels.

Quote Request

Request a Quote for N-cyclopentyl-2-thiophen-3-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.